molecular formula C19H23N3O2 B11393466 (5s,7s)-5-ethyl-5',7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

(5s,7s)-5-ethyl-5',7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11393466
M. Wt: 325.4 g/mol
InChI Key: LGALRCOSJBJLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The spirocyclic structure imparts distinct physicochemical properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core and the introduction of the indole moiety. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Indole Introduction: Incorporation of the indole moiety via electrophilic substitution reactions.

    Functional Group Modifications: Introduction of ethyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce halogen or nitro groups.

Scientific Research Applications

5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors.

    Material Science:

Mechanism of Action

The mechanism of action of 5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-ethyl-5’,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various scientific fields further highlight its uniqueness.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethyl-5',7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione

InChI

InChI=1S/C19H23N3O2/c1-4-18-10-21-8-17(3,15(18)23)9-22(11-18)19(21)13-7-12(2)5-6-14(13)20-16(19)24/h5-7H,4,8-11H2,1-3H3,(H,20,24)

InChI Key

LGALRCOSJBJLOL-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)C)NC4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.